molecular formula C15H14ClNO2 B14748438 Methyl 2-(benzylamino)-4-chlorobenzoate CAS No. 1029-88-5

Methyl 2-(benzylamino)-4-chlorobenzoate

Cat. No.: B14748438
CAS No.: 1029-88-5
M. Wt: 275.73 g/mol
InChI Key: KTANDGWGJSLJPB-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and a chlorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various substituted benzoates, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Methyl 2-(benzylamino)-4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-4-chlorobenzoate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The chlorine atom may enhance the compound’s binding affinity to its targets, thereby influencing its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzylamino)-4-hydroxybenzoate
  • Methyl 2-(benzylamino)-4-nitrobenzoate
  • Methyl 2-(benzylamino)-4-methylbenzoate

Uniqueness

Methyl 2-(benzylamino)-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

1029-88-5

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 2-(benzylamino)-4-chlorobenzoate

InChI

InChI=1S/C15H14ClNO2/c1-19-15(18)13-8-7-12(16)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

KTANDGWGJSLJPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NCC2=CC=CC=C2

Origin of Product

United States

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